molecular formula C12H20N2O B8341665 2-Diazocyclododecanone

2-Diazocyclododecanone

Cat. No. B8341665
M. Wt: 208.30 g/mol
InChI Key: MDJGCLSHARUEAQ-UHFFFAOYSA-N
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Patent
US04959293

Procedure details

A suspension of 1.3 gm (33 mmole) of sodium hydride dispersion (60%) in 12 mL of diethyl ether and one drop of absolute ethanol was cooled in an ice bath under nitrogen. A mixture was prepared of 2.0 gm (11 mmole) cyclododecanone and 2.4 gm (33 mmole of ethyl formate in 20 mL of diethyl ether. This second solution was added, dropwise, to the sodium hydride suspension. The resulting mixture was stirred in the ice bath for about 3 hours after which time it was allowed to come to room temperature. After stirring at room temperature overnight, a solution of 3.99 gm (33 mmole) p-toluenesulfonyl azide in 25 mL of diethyl ether was added dropwise. The resulting mixture was stirred at room temperature for about 3 hours. Ten mL of water was added and the organic layer removed. This organic layer was then washed with 100 mL of 10% NaOH. The aqueous layer was extracted with three portions of ethyl acetate. The combined organic phases were dried over sodium sulfate and then concentrated in vacuo (less than 30° C.). The residue was subjected to flash chromatography on 40 microns silica gel to give 1.0 gm of 2-diazocyclododecan-1-one as a bright yellow-orange solid, MP 43°-44° C. Elemental analysis calculated for C12H20N2O: C: 69.19; H: 9.68; N: 13.45. Found: C: 69.13; H: 9.69; N: 13.57. Pmr, cmr, ir, and UV spectra consistent with the desired product were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
33 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.99 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.C(OCC)=O.C1(C)C=CC(S([N:30]=[N+:31]=[N-])(=O)=O)=CC=1>C(OCC)C.C(O)C.O>[N+:30](=[C:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:3]1=[O:15])=[N-:31] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Name
Quantity
33 mmol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3.99 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This second solution was added
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic layer removed
WASH
Type
WASH
Details
This organic layer was then washed with 100 mL of 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with three portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (less than 30° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=[N-])=C1C(CCCCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.